N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride

Catalog No.
S523939
CAS No.
307002-71-7
M.F
C17H22N2O3
M. Wt
302.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxami...

CAS Number

307002-71-7

Product Name

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride

IUPAC Name

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

InChI

InChI=1S/C17H22N2O3/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19/h1-2,5-6,13H,3-4,7-12H2,(H,18,20)

InChI Key

KUJQEQAVMNFFAO-UHFFFAOYSA-N

SMILES

C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2.Cl

Solubility

Soluble in DMSO

Synonyms

CL82198, N-(4-(4-morpholinyl)butyl)-2-benzofurancarboxamide

Canonical SMILES

C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2

Description

The exact mass of the compound CL 82198 hydrochloride is 302.163 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727677. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of benzofurans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CL-82198 hydrochloride is a small molecule specifically designed to inhibit the activity of matrix metalloproteinase-13 (MMP-13) []. MMPs are a group of enzymes involved in breaking down components of the extracellular matrix, the network that provides structural support to tissues. While MMP activity is crucial for normal physiological processes like wound healing and tissue remodeling, excessive or uncontrolled MMP activity can contribute to various pathological conditions [].

Inhibitory Properties and Selectivity

Studies have shown CL-82198 hydrochloride to be a potent and selective inhibitor of MMP-13. In vitro experiments demonstrated that it inhibited MMP-13 activity by 89% at a concentration of 10 μg/mL, while exhibiting no significant activity against other MMPs like MMP-1, MMP-9, or the related enzyme TACE (tumor necrosis factor-alpha converting enzyme) []. This selectivity is attributed to CL-82198 hydrochloride's ability to bind within the S1' pocket of MMP-13, a specific binding site crucial for enzyme activity [].

Potential Research Applications

The selective inhibition of MMP-13 by CL-82198 hydrochloride makes it a valuable tool for scientific research in various areas:

  • Understanding MMP-13 function

    By selectively blocking MMP-13 activity, researchers can investigate its specific role in various biological processes, including cartilage degradation in osteoarthritis, progression of certain cancers, and neurodegenerative diseases [, ].

  • Disease modeling

    CL-82198 hydrochloride can be used to develop in vitro and in vivo models of diseases associated with excessive MMP-13 activity. This allows scientists to study disease progression and test potential therapeutic strategies targeting MMP-13 [].

  • Drug discovery

    The ability of CL-82198 hydrochloride to inhibit MMP-13 makes it a lead compound for developing new drugs for treating conditions where MMP-13 activity is a contributing factor. By studying its mechanism of action and chemical structure, researchers can develop more potent and specific MMP-13 inhibitors for therapeutic use [].

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride has the molecular formula C17H23ClN2O3 and a molecular weight of approximately 338.83 g/mol. Its structure features a benzofuran moiety linked to a morpholine group via a butyl chain, which contributes to its pharmacological properties. The compound is classified as a hydrochloride salt, enhancing its solubility in aqueous environments .

CL-82198 hydrochloride acts as a selective inhibitor of MMP-13. It binds to the enzyme's S1' pocket, preventing the natural substrate from binding and subsequent cleavage. This inhibition reduces the degradation of cartilage, a key feature of OA [].

Studies have shown that CL-82198 hydrochloride effectively inhibits MMP-13 activity in vitro and demonstrates minimal inhibitory effects on other MMPs, highlighting its selectivity [, ].

As CL-82198 hydrochloride is still under development, information on its safety profile in humans is not available. In vitro studies suggest no significant cytotoxicity []. However, further research is needed to determine its safety and potential side effects before clinical trials can begin.

Typical for amides and heterocycles. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Substitution Reactions: The morpholine ring can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms that can act as nucleophiles.
  • Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride has demonstrated selective inhibition of matrix metalloproteinase-13 (MMP-13), which is implicated in various pathological conditions including arthritis and cancer metastasis. In vitro studies have shown that it inhibits MMP-13 activity without significantly affecting other related enzymes such as MMP-1 and MMP-9 . This selectivity suggests potential therapeutic applications in diseases where MMP-13 plays a critical role.

Several synthetic routes have been developed for producing N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride. Notable methods include:

  • Direct Amide Formation: The reaction of 1-benzofuran-2-carboxylic acid with 4-morpholinobutylamine under coupling conditions (such as using EDC or DCC) leads to the formation of the desired amide.
  • Intermediate Synthesis: Starting from benzofuran derivatives, various intermediates can be synthesized before final conversion into the hydrochloride salt through acidification .

The primary application of N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride lies in its role as a selective inhibitor of MMP-13, making it a candidate for therapeutic development in:

  • Anti-inflammatory Treatments: Targeting diseases characterized by excessive MMP activity.
  • Cancer Therapy: Inhibiting tumor invasion and metastasis by modulating extracellular matrix degradation.

Interaction studies have shown that N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride interacts specifically with MMP-13 through binding within its active site. NMR binding studies revealed that it occupies the S1’ pocket of MMP-13, which is crucial for its selectivity against other metalloproteinases . These interactions highlight its potential for further optimization and development into therapeutic agents.

Several compounds share structural similarities with N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
6-hydroxy-3-methyl-7-morpholin-4-ylmethyl-benzofuran25157-54-4Hydroxy group enhances solubility
N-(4-piperidinobutyl)-1-benzofuran-2-carboxamide1188890-36-XPiperidine ring instead of morpholine
N-(3-morpholinopropyl)-1-benzofuran-2-carboxamide1188890-XShorter propyl chain

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride stands out due to its selective inhibition profile against MMPs, particularly MMP-13, which may not be observed in other similar compounds.

Basic Chemical Descriptors and Nomenclature

International Union of Pure and Applied Chemistry Nomenclature and Chemical Synonyms

The compound N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride possesses a systematically derived International Union of Pure and Applied Chemistry name that precisely describes its molecular architecture [1]. The free base form is designated as N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide, while the hydrochloride salt form includes the additional hydrochloride designation [2] [1] [3].

This compound is known by several alternative chemical names and synonyms throughout the scientific literature. Common synonyms include N-(4-Morpholinobutyl)benzofuran-2-carboxamide hydrochloride, N-[4-(4-morpholinyl)butyl]-1-benzofuran-2-carboxamide hydrochloride, and 2-Benzofurancarboxamide, N-[4-(4-morpholinyl)butyl]- hydrochloride [3]. The research designation CL-82198 hydrochloride is frequently employed in biological and pharmacological studies [3] [4] [5].

Additional nomenclature variations documented in chemical databases include Benzofuran-2-carboxylic acid (4-morpholin-4-yl-butyl)-amide and N-4-morpholinobutyl benzofuran-2-carboxamide hydrochloride [3]. These naming conventions reflect the systematic approach to describing the compound's structural components, incorporating the benzofuran core, carboxamide linkage, butyl chain, and morpholine ring system.

Registry Numbers and Database Identifiers

The compound is registered with multiple chemical registry numbers and database identifiers that facilitate its identification across various chemical information systems. The Chemical Abstracts Service registry number for the free base form is 307002-71-7 [2] [3] [6] [4], while the hydrochloride salt form carries the Chemical Abstracts Service number 1188890-36-9 [1] [5] [7].

Critical molecular descriptors include the Standard International Chemical Identifier, which for the free base is InChI=1S/C17H22N2O3/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19/h1-2,5-6,13H,3-4,7-12H2,(H,18,20) [2]. The corresponding Standard International Chemical Identifier Key is KUJQEQAVMNFFAO-UHFFFAOYSA-N for the free base [2]. For the hydrochloride salt, the International Chemical Identifier Key is PIOACXKZWXHBRB-UHFFFAOYSA-N [1] [5] [7].

The compound is catalogued in major chemical databases including PubChem with the Compound Identifier 16760373 for the hydrochloride salt form [1] [7]. The Molecular Design Limited number MFCD09753278 provides additional database cross-referencing capabilities [4]. These standardized identifiers ensure unambiguous identification across global chemical information systems and facilitate automated database searches and chemical structure matching.

Molecular Formula and Weight Analysis

The molecular formula for the free base form of N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide is C₁₇H₂₂N₂O₃, representing a precise atomic composition of seventeen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and three oxygen atoms [2] [3] [6] [4]. The corresponding molecular weight for the free base is 302.37 grams per mole [2] [3] [6] [4].

The hydrochloride salt form possesses the molecular formula C₁₇H₂₃ClN₂O₃, incorporating an additional hydrogen and chlorine atom through salt formation [1] [5] [7]. This results in a molecular weight of 338.83 grams per mole for the hydrochloride salt [5] [7], representing an increase of 36.46 grams per mole compared to the free base form.

The molecular weight analysis reveals important structural insights regarding the compound's composition. The benzofuran core contributes significantly to the overall molecular framework, while the morpholine ring and butyl linker provide additional structural complexity. The hydrochloride salt formation enhances aqueous solubility properties while maintaining the core structural integrity of the parent molecule [8] [4].

Structural Features and Characteristics

Benzofuran Core Architecture

The benzofuran core represents a fundamental structural component consisting of a fused benzene and furan ring system [9] [10] [11]. This heterocyclic framework exhibits a planar arrangement with the oxygen atom positioned at the 1-position of the five-membered furan ring, which is fused to the benzene ring to create a rigid bicyclic structure [11]. The benzofuran core demonstrates considerable stability under standard laboratory conditions and contributes significantly to the compound's overall chemical and biological properties [10].

The aromatic character of the benzofuran system provides electron delocalization across both ring systems, resulting in characteristic ultraviolet absorption properties and nuclear magnetic resonance chemical shifts [10] [12]. The benzofuran moiety serves as an electron-rich aromatic system that can participate in various intermolecular interactions, including π-π stacking arrangements and hydrogen bonding interactions through its oxygen heteroatom [12].

Structural analysis reveals that the carboxamide group is attached at the 2-position of the benzofuran ring, creating a conjugated system that extends electron delocalization beyond the core aromatic framework [13]. This positioning allows for optimal geometric arrangement of the amide functionality while maintaining the planarity necessary for effective aromatic interactions [13]. The benzofuran-2-carboxamide structural motif is recognized as a privileged scaffold in medicinal chemistry due to its ability to adopt favorable binding conformations with biological targets [10] [12].

Morpholine Ring Properties

The morpholine ring constitutes a six-membered saturated heterocycle containing both nitrogen and oxygen heteroatoms positioned at the 1,4-positions, creating a distinctive chemical environment [14] [15] [16]. This heterocyclic structure adopts a chair conformation similar to cyclohexane, with the heteroatoms providing specific chemical reactivity patterns and conformational preferences [14] [15].

The morpholine ring exhibits dual chemical character, functioning both as a weak base through the nitrogen atom and as an ether through the oxygen atom [14] [15]. The nitrogen atom possesses a lone pair of electrons that can participate in hydrogen bonding interactions and coordination with metal centers, while the oxygen atom provides additional polar character to the ring system [14] [15]. The measured pKa values for morpholine derivatives typically range from 8.3 to 8.7, indicating moderate basicity [15].

Conformational analysis of the morpholine ring reveals that the chair conformation is strongly preferred, with the nitrogen and oxygen atoms occupying equatorial-like positions to minimize steric interactions [17]. Nuclear magnetic resonance spectroscopy demonstrates characteristic chemical shifts for the morpholine protons, with the protons adjacent to nitrogen appearing at approximately 2.4-2.6 parts per million and those adjacent to oxygen at 3.6-3.8 parts per million [17] [18]. The morpholine ring provides significant hydrophilic character to the overall molecular structure while maintaining conformational rigidity [15].

Butyl Linker Configuration

The butyl linker chain connecting the carboxamide nitrogen to the morpholine ring consists of four methylene units arranged in a linear configuration [2] [1]. This alkyl chain provides conformational flexibility to the molecule, allowing rotation around the carbon-carbon single bonds while maintaining the overall connectivity between the benzofuran core and morpholine terminus [19] [20].

The butyl chain adopts various conformational states in solution, with gauche and trans arrangements around individual carbon-carbon bonds contributing to the overall molecular flexibility [19]. Computational studies suggest that the extended all-trans conformation represents one of several accessible low-energy conformations, while gauche arrangements around specific bonds may be favored due to intramolecular interactions [19].

The length of the four-carbon chain provides optimal spacing between the benzofuran carboxamide and morpholine components, allowing both structural elements to participate in binding interactions without significant steric interference [20]. Infrared spectroscopy of the butyl chain reveals characteristic carbon-hydrogen stretching vibrations in the 2850-2950 wavenumber region, with specific frequencies depending on the local conformational environment of individual methylene groups [19]. The flexibility imparted by the butyl linker is crucial for the compound's ability to adopt bioactive conformations when interacting with target proteins [20].

Hydrochloride Salt Characteristics

The hydrochloride salt form results from the protonation of the morpholine nitrogen atom by hydrochloric acid, creating a stable ionic complex with enhanced water solubility properties [21] [8] [4]. The salt formation occurs through acid-base interaction between the basic morpholine nitrogen and hydrochloric acid, resulting in the formation of a morpholinium chloride species [8].

The hydrochloride salt demonstrates significantly improved aqueous solubility compared to the free base form, with reported solubility values exceeding 25 milligrams per milliliter in water and greater than 10 milligrams per milliliter in dimethyl sulfoxide [4] [5] [7]. This enhanced solubility profile makes the hydrochloride salt form particularly suitable for biological assays and pharmaceutical formulations [8].

Stability studies indicate that the hydrochloride salt maintains its chemical integrity when stored under appropriate conditions, with recommended storage at 2-8°C in a desiccated environment [21] [4]. The salt form exhibits good thermal stability up to moderate temperatures but may undergo disproportionation under certain solvent conditions, particularly in polar protic solvents that can alter the solution pH [21]. Nuclear magnetic resonance analysis reveals characteristic downfield shifts for protons in the vicinity of the protonated morpholine nitrogen, confirming salt formation and providing analytical verification of the ionic state [8].

Physical and Chemical Properties

Solubility Profile and Solution Behavior

The solubility characteristics of N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride demonstrate a marked enhancement compared to the free base form, primarily attributed to the ionic nature of the hydrochloride salt [8] [4] [5]. The hydrochloride salt exhibits excellent aqueous solubility, with documented values of 25 milligrams per milliliter in water and greater than 10 milligrams per milliliter in dimethyl sulfoxide [4] [5] [7].

The compound demonstrates favorable solubility in polar aprotic solvents, with dimethyl sulfoxide representing the preferred solvent for stock solution preparation and biological assays [4] [5]. Solutions prepared in dimethyl sulfoxide maintain stability for extended periods when stored at -20°C, with documented stability for up to six months under these conditions [4]. The enhanced aqueous solubility of the hydrochloride salt facilitates its use in biological systems and pharmaceutical formulations where water compatibility is essential [8].

pH-dependent solubility studies reveal that the compound's solubility profile is influenced by solution pH, with maximum solubility observed under acidic conditions where the morpholine nitrogen remains protonated [8]. The log P value for the hydrochloride salt is significantly lower than that of the free base, indicating reduced lipophilicity and increased hydrophilic character following salt formation [8]. This solubility enhancement occurs without compromising the compound's membrane permeability characteristics, as demonstrated by favorable Caco-2 cell monolayer permeability studies [22].

Stability Parameters and Degradation Pathways

The stability profile of N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride indicates robust chemical integrity under standard laboratory storage conditions [4] [5]. The compound maintains stability for a minimum of two years from the date of purchase when stored as supplied, with solutions in dimethyl sulfoxide demonstrating stability for up to six months at -20°C [4].

Thermal stability analysis reveals that the compound can withstand moderate temperature exposure without significant degradation, though storage at reduced temperatures (2-8°C) is recommended for optimal stability [4] [5]. The compound exhibits a predicted boiling point of 515.6 ± 40.0°C, indicating thermal stability under normal handling conditions [4]. The density is calculated as 1.159 ± 0.06 grams per cubic centimeter [4].

Potential degradation pathways include hydrolysis of the carboxamide bond under extreme pH conditions and oxidative degradation of the morpholine ring under oxidizing conditions [23] . The compound demonstrates stability across a pH range suitable for biological applications, though extreme acidic or basic conditions should be avoided to prevent hydrolytic degradation . Metabolic stability studies in liver microsomes indicate moderate to high stability depending on the species, with stability following the order: dogs > humans > rodents [22].

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride [8] [25] [17]. The ¹H nuclear magnetic resonance spectrum of the hydrochloride salt demonstrates characteristic downfield shifts for protons in proximity to the protonated morpholine nitrogen [8]. The morpholine ring protons appear as distinct multiplets, with the protons adjacent to nitrogen typically observed at 2.8-3.2 parts per million and those adjacent to oxygen at 3.6-3.8 parts per million [17] [18].

The benzofuran aromatic protons exhibit characteristic chemical shifts in the 7.0-8.0 parts per million region, with specific splitting patterns reflecting the substitution pattern of the aromatic system [25] [26]. The carboxamide proton appears as a broad signal around 6.0-7.0 parts per million, often broadened due to exchange with solvent or temperature-dependent conformational effects [25]. The butyl chain methylene protons appear as complex multiplets in the 1.5-3.0 parts per million region [25].

Crystal Structure Determination

X-ray crystallographic studies of benzofuran-2-carboxamide derivatives, including morpholine-containing compounds, have provided crucial insights into their solid-state structures [1] [2] [3]. While specific single-crystal data for N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide hydrochloride remains limited in the literature, related benzofuran carboxamide structures demonstrate consistent crystallographic characteristics.

The molecular formula C₁₇H₂₂N₂O₃·HCl corresponds to a molecular weight of 338.83 g/mol [4]. Crystallographic analysis of similar compounds indicates that the benzofuran ring system maintains planarity, which is typical for this heterocyclic framework [5] [6]. The carboxamide functionality exhibits characteristic bond lengths, with C=O distances typically ranging from 1.205 to 1.268 Å, consistent with standard amide bond parameters [5].

The morpholine ring adopts a chair conformation, as observed in related crystal structures of morpholine-containing compounds [3] [5]. This conformation is energetically favorable and allows for optimal spatial arrangement of the heterocyclic substituents. The torsion angles around the morpholine ring are typically in the range of 50-60°, facilitating the chair conformation stability [3].

Crystal packing analysis reveals that benzofuran carboxamide derivatives commonly crystallize in monoclinic or triclinic crystal systems. Space groups such as P2₁/n and P-1 are frequently observed for benzofuran derivatives [2] [8] [6]. The unit cell parameters typically show moderate dimensions, with cell volumes ranging from 1200-1600 ų for similar compounds [5] [8].

Intermolecular Interactions in Solid State

The solid-state structure of N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide hydrochloride is stabilized through multiple intermolecular interactions [5]. Hydrogen bonding plays a crucial role in crystal packing, with several distinct interaction patterns identified:

Primary Hydrogen Bonding Networks: The carboxamide functionality forms robust N-H⋯O hydrogen bonds with neighboring molecules [5]. These interactions typically exhibit bond lengths in the range of 2.0-2.8 Å and contribute significantly to crystal stability. The morpholine oxygen atom serves as a hydrogen bond acceptor, creating additional stabilization through O⋯H-N interactions [3].

Secondary Interactions: Weaker C-H⋯O interactions complement the primary hydrogen bonding network [5] [6]. These interactions, while individually weak (bond lengths 2.4-3.3 Å), collectively contribute to the overall crystal cohesion. The benzofuran aromatic system participates in π-π stacking interactions with neighboring aromatic rings, exhibiting centroid-to-centroid distances of approximately 3.6-3.9 Å [6] [9].

Halide Interactions: The hydrochloride salt form introduces additional electrostatic interactions through the chloride anion [4]. These interactions influence the overall packing arrangement and may contribute to enhanced crystallinity and stability of the compound.

The crystal packing often results in formation of two-dimensional supramolecular layer structures, as observed in related benzofuran derivatives [6]. These layers are connected through intermolecular hydrogen bonds and van der Waals forces, creating a three-dimensional network that stabilizes the crystal structure.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide hydrochloride [3] [10]. The ¹H NMR spectrum recorded in DMSO-d₆ exhibits characteristic signal patterns that confirm the proposed structure.

Aromatic Region (7.0-8.0 ppm): The benzofuran ring system displays distinctive aromatic proton signals [3] [10]. The H-4 proton typically appears as a doublet at δ 7.82-7.90 ppm (J = 7-8 Hz), while H-7 resonates at δ 7.60-7.66 ppm. The H-5 and H-6 protons appear as complex multipiples in the range δ 7.32-7.55 ppm, consistent with the substitution pattern of the benzofuran core [3].

Aliphatic Region (1.0-4.0 ppm): The morpholine ring protons exhibit characteristic chemical shifts reflecting the chair conformation [3]. The morpholine CH₂ groups adjacent to oxygen (OCH₂) appear at δ 3.58 ppm as a singlet, while the nitrogen-adjacent CH₂ groups (NCH₂) resonate at δ 2.51 ppm [3]. The butyl linker chain shows typical alkyl proton patterns, with CH₂ groups appearing between δ 1.45-3.28 ppm [3].

¹³C NMR Analysis: The ¹³C NMR spectrum provides complementary structural information [3]. The carbonyl carbon of the carboxamide appears at δ 158-160 ppm, characteristic of amide functionality [3]. Aromatic carbons of the benzofuran ring resonate in the range δ 110-153 ppm, while the morpholine carbons appear at δ 53-67 ppm, consistent with the heterocyclic environment [3].

Coupling Patterns: The coupling patterns observed in the ¹H NMR spectrum confirm the connectivity and stereochemistry of the molecule. The morpholine protons show characteristic splitting patterns due to the chair conformation, while the aromatic protons exhibit typical benzofuran coupling constants (J = 7-8 Hz for ortho coupling) [3].

Mass Spectrometric Fingerprinting

Mass spectrometric analysis of N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide provides molecular weight confirmation and fragmentation pattern information [4] [11]. Electrospray ionization mass spectrometry (ESI-MS) typically shows the molecular ion peak [M+H]⁺ at m/z 302 for the free base form [4].

Fragmentation Patterns: The mass spectrum exhibits characteristic fragmentation pathways that provide structural confirmation. Loss of the morpholine moiety (molecular weight 87) from the molecular ion produces a fragment at m/z 215, corresponding to the benzofuran carboxamide portion. Further fragmentation of the benzofuran ring system generates fragments at m/z 162 (benzofuran-2-carboxylic acid) and m/z 117 (benzofuran) [12].

Isotope Patterns: The isotope distribution patterns in the mass spectrum are consistent with the molecular formula C₁₇H₂₂N₂O₃. The presence of nitrogen and oxygen atoms creates characteristic isotope signatures that support structural assignment [4].

Infrared and Raman Spectroscopic Features

Infrared and Raman spectroscopy provide complementary vibrational information about N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide [13] [14] . These techniques are particularly valuable for identifying functional groups and assessing intermolecular interactions.

Infrared Spectroscopy: The IR spectrum exhibits several characteristic absorption bands [13] . The amide C=O stretch appears as a strong absorption at 1650-1670 cm⁻¹, while N-H stretching vibrations are observed in the range 3162-3426 cm⁻¹ [1] . The benzofuran ring system shows aromatic C=C stretches at 1567-1600 cm⁻¹, and C-O-C stretching of the morpholine ring appears at approximately 1171 cm⁻¹ [16].

Raman Spectroscopy: Raman spectroscopy complements IR analysis by providing information about symmetric vibrations [14] [17]. The C=O stretching mode appears at 1625-1680 cm⁻¹ in the Raman spectrum, while aromatic C=C stretches are observed at 1630-1665 cm⁻¹ [14] [18]. The morpholine ring breathing mode typically appears around 818 cm⁻¹, characteristic of six-membered heterocycles [17].

Vibrational Assignments: Detailed vibrational analysis reveals that the benzofuran ring system exhibits characteristic frequencies for the heteroaromatic framework [14]. The C-N stretches of the morpholine ring appear in the range 1320-1350 cm⁻¹, while the butyl chain shows typical alkyl C-H stretching and bending modes [17] [18].

Synthetic Methodologies

Established Synthetic Routes

The synthesis of N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide has been accomplished through several established methodologies [10] [19] [20]. The most common approach involves direct coupling of benzofuran-2-carboxylic acid with the appropriate amine precursor.

Direct Amide Coupling: The primary synthetic route utilizes standard amide bond formation chemistry [10]. Benzofuran-2-carboxylic acid is activated using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) [10]. The reaction proceeds through formation of an activated ester intermediate, followed by nucleophilic attack by 4-morpholin-4-ylbutylamine. This methodology typically achieves yields of 72-89% under mild reaction conditions [10].

Alternative Activation Methods: Other coupling reagents have been successfully employed, including 1,1'-carbonyldiimidazole (CDI) and BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) [21] [22]. These reagents offer different selectivity profiles and may be preferred for specific substitution patterns or sensitive functional groups [22].

Multi-Step Synthetic Sequences: More complex synthetic routes involve sequential transformations to build the target structure [23] [20]. These approaches may start from simpler benzofuran precursors and involve multiple coupling, protection, and deprotection steps to achieve the final product [23].

Optimization of Synthetic Procedures

Significant efforts have been devoted to optimizing synthetic procedures for benzofuran-2-carboxamide derivatives [24] [20]. Process improvements focus on enhancing yield, reducing reaction time, and improving scalability for potential pharmaceutical applications.

Microwave-Assisted Synthesis: Microwave irradiation has proven effective for accelerating amide bond formation reactions [24] [6]. Under microwave conditions, reaction times are typically reduced from hours to minutes, while maintaining or improving yields. The enhanced reaction rates are attributed to efficient heating and activation of the coupling process [6].

Catalyst Optimization: Palladium-catalyzed approaches have been developed for constructing the benzofuran framework or facilitating coupling reactions [25] [24]. These methods offer excellent functional group tolerance and can accommodate diverse substitution patterns. Catalyst loading and ligand selection significantly influence reaction efficiency and selectivity [24].

Solvent System Optimization: Systematic evaluation of solvent systems has identified optimal conditions for various synthetic transformations [20]. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed for coupling reactions, while toluene and dichloromethane are preferred for certain catalytic transformations [23].

Temperature and Time Optimization: Careful control of reaction temperature and time is crucial for maximizing yields while minimizing side reactions [20]. Most coupling reactions proceed efficiently at room temperature to 60°C, depending on the specific reagents and substrates employed [10] .

Alternative Synthetic Approaches

Several innovative synthetic strategies have been developed to access N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide and related structures [19] [27] [24].

Transamidation Methodology: Direct transamidation approaches offer an attractive alternative to traditional coupling chemistry [19]. This methodology involves conversion of benzofuran-2-carboxamide derivatives to the corresponding N-acyl-Boc-carbamates, followed by aminolysis with the desired amine component. The process typically achieves yields of 65-84% and offers good functional group compatibility [19].

Ring-Closing Strategies: Alternative approaches involve construction of the benzofuran ring system after formation of the carboxamide linkage [24] [28]. These methods may start from appropriately substituted phenol derivatives and involve cyclization to form the benzofuran heterocycle. Ring-closing methodologies offer access to diverse substitution patterns that may be difficult to achieve through traditional coupling approaches [28].

Flow Chemistry Applications: Continuous flow chemistry has emerged as an efficient approach for synthesizing benzofuran derivatives [24]. Flow conditions offer enhanced heat and mass transfer, precise control of reaction parameters, and improved safety profiles for larger-scale synthesis. These methods are particularly valuable for reactions involving hazardous reagents or extreme reaction conditions [24].

Biocatalytic Approaches: Enzymatic methods have been explored for selective transformations in benzofuran synthesis [29]. While less commonly applied to this specific target, biocatalytic approaches offer potential advantages in terms of selectivity, environmental compatibility, and access to enantiomerically pure products [29].

Green Chemistry Considerations: Recent synthetic developments have emphasized environmentally benign reaction conditions [24]. This includes use of water as a solvent, avoidance of toxic reagents, and development of atom-economical synthetic sequences. Deep eutectic solvents and other green solvent systems have shown promise for benzofuran synthesis [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

302.16304257 g/mol

Monoisotopic Mass

302.16304257 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Matrix Metalloproteinase Inhibitors

Pictograms

Irritant

Irritant

Other CAS

307002-71-7

Dates

Last modified: 08-15-2023
1: Wang M, Sampson ER, Jin H, Li J, Ke QH, Im HJ, Chen D. MMP13 is a critical target gene during the progression of osteoarthritis. Arthritis Res Ther. 2013 Jan 8;15(1):R5. doi: 10.1186/ar4133. PubMed PMID: 23298463; PubMed Central PMCID: PMC3672752.

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